molecular formula C14H22N2 B12862766 N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine

N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine

Cat. No.: B12862766
M. Wt: 218.34 g/mol
InChI Key: KZLUNGOQTPHFHT-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine, commonly referred to as 4-MeO-PBP, is a psychoactive compound. It falls within the broader category of designer drugs and is structurally related to amphetamines and cathinones. Its chemical structure consists of a benzyl group substituted with a pyrrolidine ring and an ethylamine side chain.

Preparation Methods

Synthetic Routes:

    Reductive Amination:

Industrial Production:

  • While 4-MeO-PBP is not produced industrially on a large scale, it is synthesized in research laboratories for scientific investigations and recreational use.

Chemical Reactions Analysis

Reactions:

  • Oxidation

    • 4-MeO-PBP can undergo oxidation reactions, leading to the formation of various metabolites.
    • Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
  • Reduction

    • Reduction of the pyrrolidine ring can yield secondary amines or other derivatives.
    • Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
  • Substitution

    • Nucleophilic substitution reactions can occur at the benzyl position.
    • Reagents such as alkyl halides or acyl chlorides can be used.

Major Products:

  • The major products of these reactions include various derivatives of 4-MeO-PBP, each with distinct pharmacological properties.

Scientific Research Applications

Chemistry:

  • 4-MeO-PBP serves as a valuable research tool for studying structure-activity relationships (SAR) within the phenethylamine class.
  • Researchers investigate its binding affinity to serotonin, dopamine, and norepinephrine receptors.

Biology and Medicine:

  • Limited studies suggest potential antidepressant effects due to its interaction with monoamine transporters.
  • its safety profile and long-term effects remain poorly understood.

Industry:

  • 4-MeO-PBP is not used industrially due to its psychoactive properties and lack of established therapeutic applications.

Mechanism of Action

  • 4-MeO-PBP likely exerts its effects by modulating monoamine neurotransmission.
  • It may act as a releasing agent for serotonin, dopamine, and norepinephrine, leading to altered mood and cognition.

Comparison with Similar Compounds

    Similar Compounds:

: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. : Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., … & Nichols, D. E. (2017). Structure–activity relationships of substituted N-benzylphenethylamines as serotonin transporter substrates. Journal of Pharmacology and Experimental Therapeutics, 360(1), 1-13. : European Monitoring Centre for Drugs and Drug

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C14H22N2/c1-13-4-6-14(7-5-13)12-15-8-11-16-9-2-3-10-16/h4-7,15H,2-3,8-12H2,1H3

InChI Key

KZLUNGOQTPHFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCCN2CCCC2

Origin of Product

United States

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